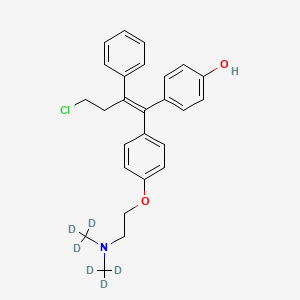
(E/Z)-4-Hydroxy Toremifene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-4-Hydroxy Toremifene-d6 is a deuterium-labeled derivative of Toremifene, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracing and quantifying the compound during various experimental procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4-Hydroxy Toremifene-d6 involves the incorporation of deuterium atoms into the Toremifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the deuterium-labeled compound. The production process is carefully monitored to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4-Hydroxy Toremifene-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Scientific Research Applications
(E/Z)-4-Hydroxy Toremifene-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interaction of Toremifene with estrogen receptors.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Toremifene in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of (E/Z)-4-Hydroxy Toremifene-d6 involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This modulation can either mimic or block the effects of estrogen, depending on the tissue type. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Fulvestrant: An estrogen receptor antagonist used in hormone therapy for breast cancer.
Uniqueness
(E/Z)-4-Hydroxy Toremifene-d6 is unique due to its deuterium labeling, which provides advantages in tracing and quantification during research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C26H28ClNO2 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
InChI Key |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















